6-Fluoro-5-hydroxyquinolin-2(1H)-one 6-Fluoro-5-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992285
InChI: InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)
SMILES:
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

6-Fluoro-5-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15992285

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-5-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 6-fluoro-5-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)
Standard InChI Key WJGVNAILTZTKAE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC2=C1C(=C(C=C2)F)O

Introduction

6-Fluoro-5-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring. This compound belongs to a larger class of heterocyclic organic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of 6-Fluoro-5-hydroxyquinolin-2(1H)-one significantly influence its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 6-Fluoro-5-hydroxyquinolin-2(1H)-one typically involves multi-step synthetic routes. These methods allow for the selective functionalization of the quinoline ring, leading to the desired product. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

Comparison with Analogues

Several compounds share structural similarities with 6-Fluoro-5-hydroxyquinolin-2(1H)-one. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
6-Fluoroquinolin-2(1H)-oneLacks the hydroxyl group at the 5th positionExhibits different reactivity due to absence of hydroxyl
3-Hydroxyquinolin-2(1H)-oneLacks the fluorine atom at the 6th positionMay have differing biological activity profiles
6-Chloro-5-hydroxyquinolin-2(1H)-oneContains a chlorine atom instead of fluorinePotentially different pharmacological properties
4-Hydroxyquinolin-2(1H)-oneHydroxyl group at the 4th positionLacks fluorine substitution affecting reactivity
8-Fluoro-5-hydroxyquinolin-2(1H)-oneFluorine substitution at the 8th positionUnique electronic properties due to fluorination

Research Findings and Applications

Research on 6-Fluoro-5-hydroxyquinolin-2(1H)-one is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. The compound's unique dual functionality, combining both fluorine and hydroxyl groups, may enhance its potential as a therapeutic agent by providing specific interactions with biological targets that are not present in structurally similar compounds.

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